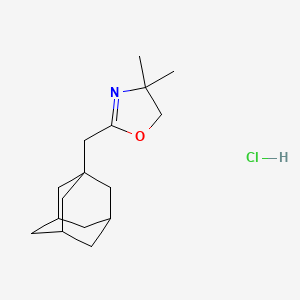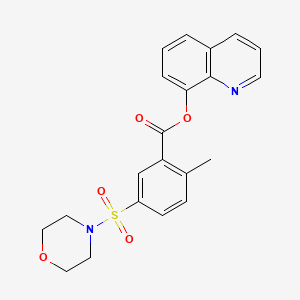
2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride, also known as Memantine hydrochloride, is a medication used to treat Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that works by blocking the overstimulation of glutamate receptors in the brain.
Wirkmechanismus
2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride works by blocking the overstimulation of glutamate receptors in the brain. Glutamate is an important neurotransmitter that is involved in learning and memory. However, in Alzheimer's disease, there is an excess of glutamate which leads to the overstimulation of NMDA receptors and ultimately causes neuronal damage. 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride blocks the overstimulation of these receptors, which helps to protect the neurons from damage.
Biochemical and Physiological Effects:
2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in Alzheimer's disease patients. Additionally, it has been shown to have neuroprotective effects and can help to prevent neuronal damage. It has also been shown to have anti-inflammatory effects and can help to reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride is that it has been extensively studied and has a well-established mechanism of action. Additionally, it has been shown to be safe and well-tolerated in clinical trials. However, one limitation is that it can be difficult to study the effects of 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride in animal models of Alzheimer's disease, as these models do not always accurately reflect the disease in humans.
Zukünftige Richtungen
There are a number of future directions for research on 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride. One area of research is the potential use of 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride in combination with other drugs for the treatment of Alzheimer's disease. Additionally, there is ongoing research on the use of 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride for the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Finally, there is ongoing research on the development of new NMDA receptor antagonists that may be more effective than 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride.
Synthesemethoden
The synthesis method of 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride involves the reaction of 1-adamantanecarboxaldehyde with methylamine to form 1-(1-adamantyl) methylamine. This intermediate is then reacted with 2,2-dimethylpropylamine to form 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. The hydrochloride salt is then added to form 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride has been extensively studied for its potential therapeutic effects on Alzheimer's disease. It has been shown to improve cognitive function and slow down the progression of the disease. Additionally, it has been studied for its potential use in treating other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Eigenschaften
IUPAC Name |
2-(1-adamantylmethyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-15(2)10-18-14(17-15)9-16-6-11-3-12(7-16)5-13(4-11)8-16;/h11-13H,3-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOLTGJSHWLODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)CC23CC4CC(C2)CC(C4)C3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantylmethyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(2-methoxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219507.png)
![N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5219508.png)
![3-(2-fluorophenyl)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219516.png)

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5219526.png)
![N-[3-(diethylamino)propyl]-3,4,5-triethoxybenzamide](/img/structure/B5219533.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5219543.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B5219554.png)



![4-{5-[(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B5219597.png)
![1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol](/img/structure/B5219614.png)